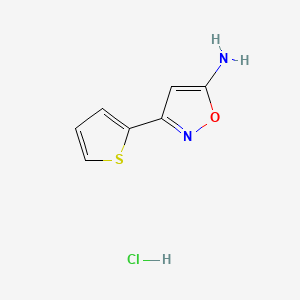

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride

Description

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 2-thienyl group and a primary amine at position 5, stabilized as a hydrochloride salt.

Properties

CAS No. |

37853-05-7 |

|---|---|

Molecular Formula |

C7H7ClN2OS |

Molecular Weight |

202.66 g/mol |

IUPAC Name |

3-thiophen-2-yl-1,2-oxazol-5-amine;hydrochloride |

InChI |

InChI=1S/C7H6N2OS.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h1-4H,8H2;1H |

InChI Key |

SLUAZCKBSMNIFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride typically involves the reaction of 3-(2-thienyl)-5-isoxazolamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the monohydrochloride salt. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

5-Isoxazolamine derivatives have shown promising antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development. For instance, studies have demonstrated that modifications to the isoxazole ring can enhance antimicrobial potency, which is crucial in addressing antibiotic resistance issues in clinical settings .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases such as arthritis and dermatitis. The mechanism often involves the modulation of signaling pathways related to inflammation .

1.3 Drug Delivery Systems

Recent advancements have explored the use of 5-Isoxazolamine in drug delivery systems, particularly in topical formulations. Its properties allow for improved skin penetration and bioavailability of active pharmaceutical ingredients. This is particularly relevant in dermatological applications where localized treatment is desirable .

Material Science Applications

2.1 Polymer Chemistry

In material science, 5-Isoxazolamine has been utilized as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and mechanical strength. These polymers are being researched for applications in coatings, adhesives, and other industrial materials .

2.2 Nanotechnology

The compound is also being explored in nanotechnology for creating nanoparticles that can encapsulate drugs or other active ingredients. These nanoparticles can enhance the delivery and efficacy of therapeutic agents while reducing side effects by targeting specific tissues or cells .

Case Studies

Mechanism of Action

The mechanism of action of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

ISX-9 (Isoxazole Derivative)

- Structural Differences : Replaces the 5-amine group with a carboxamide and adds a cyclopropyl moiety.

3-Phenyl-5-(hydroxy-morpholinoethyl)isoxazole HCl

- Structural Differences: Substitutes thienyl with phenyl and introduces a morpholinoethyl group.

- Functional Impact : The morpholine group may improve blood-brain barrier penetration, suggesting CNS applications .

5-Amino-3-methylisothiazole HCl

- Core Variation : Isothiazole (sulfur instead of oxygen in the heterocycle) increases electron-withdrawing effects.

- Functional Impact : Methyl substituent reduces steric hindrance, favoring synthetic utility in coupling reactions .

3-(1-Ethyl-1-methylpropyl)-5-isoxazolamine

- Structural Differences : Bulky alkyl substituent at position 3.

- Functional Impact : Hydrophobicity from the alkyl group aligns with use in personal care formulations .

A-438079 Hydrochloride

- Core Variation : Tetrazole ring (nitrogen-rich) instead of isoxazole.

- Functional Impact : Tetrazole enhances metabolic stability, common in receptor antagonists .

Role of Substituents and Salt Forms

- Thienyl vs. This may enhance binding affinity in biological systems .

- Hydrochloride Salt : Common in analogs (e.g., ISX-9 derivatives, A-438079) to improve aqueous solubility and bioavailability .

Biological Activity

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Isoxazolamine is characterized by its isoxazole ring structure, which is known for conferring various biological activities. The presence of the thienyl group enhances its interaction with biological targets. The monohydrochloride form indicates that the compound exists as a hydrochloride salt, which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cellular Signaling : It can affect signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest it may possess activity against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives. For instance, 5-Isoxazolamine has been evaluated against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Micrococcus luteus | Negative |

These findings indicate that while the compound exhibits activity against certain Gram-positive bacteria, it may be less effective against others.

Antioxidant Activity

The antioxidant potential of 5-Isoxazolamine has also been investigated. Using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), the compound demonstrated significant free radical scavenging activity:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 5-Isoxazolamine | 25 | 30 |

| Ascorbic Acid (Control) | 10 | 12 |

These results suggest that 5-Isoxazolamine has a moderate capacity to scavenge free radicals, contributing to its potential therapeutic applications.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of isoxazoles showed varied antimicrobial efficacy. In vitro tests indicated that modifications in the thienyl group significantly influenced antibacterial potency against Staphylococcus aureus .

- Antioxidant Evaluation : Research conducted by Pharmaceutical Sciences demonstrated that compounds with isoxazole moieties exhibited antioxidant activities through radical scavenging mechanisms. The study emphasized the importance of substituents on the isoxazole ring affecting overall activity .

- Mechanistic Studies : A detailed mechanistic study revealed that 5-Isoxazolamine could inhibit specific kinases involved in cancer cell signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.